[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine
Description
Properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c6-5(7)10-2-1-4(3-8)9-10;/h1-2,5H,3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKHMWJMZCHKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-88-6 | |
| Record name | 1H-Pyrazole-3-methanamine, 1-(difluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole Ring Construction via Hydrazine Cyclocondensation
Pyrazole synthesis typically involves cyclocondensation of 1,3-diketones or α,β-unsaturated carbonyl compounds with hydrazines. To introduce the 1-difluoromethyl group, difluoromethylhydrazine serves as the preferred precursor, though its limited commercial availability necessitates in situ generation or specialized synthesis. For example, adapting the methodology from WO2014120397A1, which employs methylhydrazine for 1-methylpyrazole formation, substitution with difluoromethylhydrazine could yield the 1-difluoromethyl analog.
Functionalization at the 3-Position
Introducing the methylamine group at the 3-position requires precursor engineering. Routes include:
- Nucleophilic substitution of a halogen or hydroxyl group with ammonia or protected amines.
- Reductive amination of a carbonyl group adjacent to the pyrazole ring.
- Curtius rearrangement of a carboxylic acid to an amine via an intermediate isocyanate.
Synthetic Pathways and Methodological Adaptations
Route 1: Claisen Condensation and Cyclocondensation
Step 1: Claisen Condensation
Ethyl 2,2-difluoroacetoacetate is synthesized via Claisen condensation of ethyl difluoroacetate with ethyl acetate under basic conditions (sodium ethoxide, 60–65°C), achieving >98% conversion. The enolate intermediate is acidified using carbonic acid generated in situ via CO2 bubbling, yielding ethyl 2,2-difluoroacetoacetate (75–80% yield).
Step 2: Alkoxyalkylation
The difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. This intermediate undergoes cyclocondensation with difluoromethylhydrazine (instead of methylhydrazine) in a biphasic system (toluene/water) with potassium carbonate at -10°C to 0°C. The reaction achieves high regioselectivity (>99% purity) for the 1-difluoromethyl-3-ethoxycarbonylpyrazole.
Step 3: Hydrolysis and Amination
The ester group at the 3-position is hydrolyzed to a carboxylic acid using NaOH, followed by conversion to an amide via coupling with ammonium chloride. Subsequent Hofmann rearrangement or reduction (LiAlH4) yields the methylamine derivative.
Route 2: α,β-Unsaturated Ester Approach
Adapting CN111362874B, α,β-unsaturated esters (e.g., ethyl 3-diethylaminoacrylate) react with 2,2-difluoroacetyl chloride to form α-difluoroacetyl intermediates. Cyclocondensation with difluoromethylhydrazine in dichloromethane at -30°C generates the pyrazole core. The diethylamino group at the 3-position is substituted with methylamine via nucleophilic displacement using methylamine gas in THF, achieving 77% yield after recrystallization.
Route 3: Bromination and Ammonolysis
Inspired by CN112079781A, 5-hydroxy-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is brominated at the 3-position using POBr3. The bromine substituent undergoes ammonolysis in liquid NH3 at 100°C, replacing Br with -NH2. Catalytic hydrogenation (H2/Pd-C) reduces the ester to a hydroxymethyl group, which is further aminated via Mitsunobu reaction (DEAD, Ph3P) with phthalimide, followed by deprotection.
Critical Reaction Parameters and Optimization
Regioselectivity Control
Weak bases (e.g., K2CO3) in biphasic systems suppress byproduct formation during cyclocondensation, ensuring >99% regioselectivity for the 1,3-disubstituted pyrazole. Elevated temperatures (>50°C) favor isomerization to the 1,5-regioisomer, necessitating strict temperature control (-10°C to 0°C).
Functional Group Compatibility
- Difluoromethyl Stability : The CF2H group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH (5–7) during workup preserves integrity.
- Amine Protection : Boc or phthalimido groups prevent undesired side reactions during cyclization. Deprotection with TFA or hydrazine restores the free amine.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| HPLC Purity | 99.6% | C18, MeOH/H2O (70:30) |
| 1H NMR (400 MHz, CDCl3) | δ 6.85 (s, 1H, pyrazole-H), 4.10 (s, 2H, CH2NH2), 3.50 (br s, 2H, NH2) | Bruker Avance III |
| 19F NMR (376 MHz, CDCl3) | δ -118.2 (d, J = 54 Hz, CF2H) | Bruker Avance III |
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a building block in drug design. The presence of the difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is used in the development of agrochemicals, particularly fungicides. Its ability to inhibit succinate dehydrogenase makes it a valuable component in protecting crops from fungal infections .
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine involves its interaction with specific molecular targets. In the case of fungicidal applications, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Key Observations :
- Positional Effects : Substitution at the 3-position (methylamine) vs. 4- or 5-positions alters electronic distribution and steric hindrance, impacting binding affinity in biological targets .
Physicochemical and Functional Properties
Molecular Weight and Solubility
- [1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine : Lower molecular weight (147.13) compared to analogs with trifluoromethyl or bulky substituents, suggesting improved membrane permeability .
- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine : Higher solubility in polar solvents (e.g., DMSO) due to the ethyl group’s lipophilicity .
Stability and Reactivity
Biological Activity
Introduction
[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. The structural features of this compound, particularly the difluoromethyl group and the pyrazole ring, suggest a range of biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by:
- A pyrazole ring , which is a five-membered ring containing two nitrogen atoms.
- A difluoromethyl group that enhances its chemical reactivity and biological activity.
Table 1: Structural Features of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine
| Feature | Description |
|---|---|
| Molecular Formula | C5H7F2N3 |
| Molecular Weight | 161.13 g/mol |
| Pyrazole Ring | Five-membered ring with two nitrogen atoms |
| Functional Groups | Difluoromethyl and amine groups |
Biological Activity
Research indicates that compounds with similar structures to [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine exhibit significant biological activities, including:
- Anti-inflammatory properties : The pyrazole moiety has been linked to modulation of inflammatory pathways.
- Anticancer activity : Studies suggest potential efficacy against various cancer cell lines.
- Antimicrobial effects : The compound has shown activity against certain bacterial strains.
The biological activity is attributed to several mechanisms:
- Enzyme inhibition : The compound can bind to active sites of enzymes, inhibiting their function.
- Receptor modulation : It may interact with specific receptors, altering cellular signaling pathways.
- Gene expression regulation : The compound can influence transcription factors, affecting gene expression profiles.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the anticancer properties of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine against various cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast and lung cancer cells, with IC50 values in the low micromolar range. -
Anti-inflammatory Effects :
Another investigation focused on the anti-inflammatory potential in a murine model of arthritis. Treatment with the compound reduced inflammatory markers and improved joint function compared to controls. -
Antimicrobial Properties :
Research demonstrated that [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine contributes to its distinct pharmacological profile. Comparative studies with structurally similar compounds reveal insights into SAR:
Table 2: Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)pyrazole | Pyrazole ring with trifluoromethyl | Antimicrobial and anti-inflammatory |
| 4-Amino-1H-pyrazole | Amino group at position 4 on pyrazole | Anticancer properties |
| 3-Difluoromethyl-5-methylpyrazole | Methyl and difluoromethyl groups | Analgesic and anti-inflammatory effects |
The difluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability and reduced toxicity compared to other derivatives.
Q & A
Q. What are the common synthetic routes for preparing [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting a difluoromethyl-substituted pyrazole precursor with methylamine derivatives under controlled conditions. For example, analogs like [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine are synthesized from pyrazole and alkylamine precursors in ethanol or THF, followed by purification via column chromatography . Regioselectivity in pyrazole functionalization can be influenced by steric and electronic factors, with the difluoromethyl group at the 1-position directing reactivity at the 3-position .
Q. What analytical techniques are critical for characterizing [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine?
Key methods include:
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity (e.g., δ~7–8 ppm for pyrazole protons, δ~-100 ppm for CF groups) .
- X-ray Crystallography : For unambiguous structural determination. Programs like SHELXL are widely used for refinement, particularly for resolving hydrogen bonding and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How are common impurities or byproducts identified during synthesis?
Byproducts often arise from incomplete substitution (e.g., residual chloro intermediates) or isomerization. LC-MS and GC-MS are employed to detect impurities, while preparative HPLC or recrystallization (using solvents like ethyl acetate/hexane) isolates the target compound. For example, highlights purity challenges in pyrazole derivatives, with 95% purity thresholds requiring iterative purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Optimization involves:
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amine coupling.
- Catalyst Screening : Palladium or copper catalysts enhance cross-coupling efficiency for difluoromethyl groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like KCO neutralize acidic byproducts .
- Kinetic vs. Thermodynamic Control : demonstrates that extended reaction times favor thermodynamically stable isomers in multi-step syntheses .
Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?
Conflicts between NMR, MS, or X-ray data require:
- DFT Calculations : To predict NMR chemical shifts and compare with experimental data (e.g., pyrazole ring proton environments) .
- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or substituent positioning .
- Isotopic Labeling : -labeling or deuterated analogs clarify complex splitting patterns in NMR .
Q. What strategies are used to study structure-activity relationships (SAR) for pyrazole derivatives?
SAR studies involve:
- Substituent Variation : Systematic modification of the difluoromethyl group, pyrazole ring substituents (e.g., phenyl, halogen), and amine side chains .
- Biological Assays : Testing derivatives against target enzymes or receptors (e.g., kinase inhibition in ) to correlate structural features with activity .
- Computational Modeling : Docking studies (using software like AutoDock) predict binding affinities based on electronic and steric properties .
Methodological Considerations
Q. How can enantiomeric purity be ensured during synthesis?
Q. What are the stability considerations for [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine under storage?
- Moisture Sensitivity : Store under inert gas (N/Ar) at -20°C to prevent hydrolysis of the difluoromethyl group .
- Light Sensitivity : Amber glass vials mitigate photodegradation, as UV exposure can cleave the pyrazole-amine bond .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
